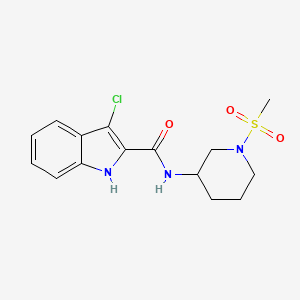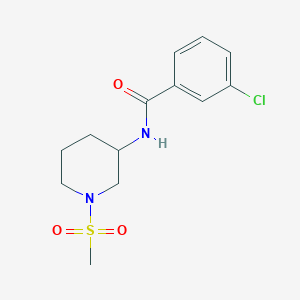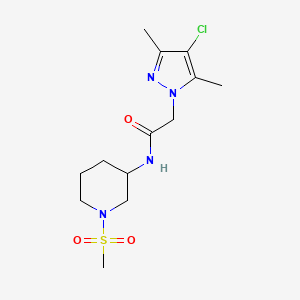![molecular formula C20H20N2O4 B7533251 N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine, commonly known as BDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BDB is a benzofuran derivative that belongs to the amphetamine class of drugs.
作用機序
BDB acts as a serotonin receptor agonist, which means it binds to serotonin receptors and activates them. It has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. BDB also has some affinity for the 5-HT2B and 5-HT2C receptors. The activation of these receptors leads to an increase in the release of serotonin, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
BDB has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. BDB has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
実験室実験の利点と制限
One advantage of BDB is that it is a relatively new compound, which means there is still a lot of research to be done on its potential applications. This makes it an exciting area of research for scientists. However, one limitation is that BDB is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on BDB. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the serotonin system in the brain. Additionally, there is a need for more research on the long-term effects of BDB use, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, BDB is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It has shown promise as a serotonin receptor agonist, which makes it a potential candidate for the treatment of mood disorders such as depression and anxiety. However, more research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of BDB involves the reaction of 4-(1,3-benzodioxol-5-yl)oxan-4-ylmethanol with 2-aminobenzoxazole. This reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
BDB has shown potential in various medical research applications. One of the most promising applications is its use as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BDB has been shown to bind to serotonin receptors and activate them, leading to an increase in serotonin levels in the brain. This makes it a potential candidate for the treatment of mood disorders such as depression and anxiety.
特性
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-4-16-15(3-1)22-19(26-16)21-12-20(7-9-23-10-8-20)14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBANVHTAPIETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)


![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
![4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)



![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
